5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one

Hydrogen sulfide donor Cytochrome P450 metabolism Gasotransmitter pharmacology

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one (CAS 831-30-1), also designated anetholedithiolone (ADO), is a sulfur-containing heterocycle belonging to the 1,2-dithiol-3-one family. It is the carbonyl analog of the clinically used choleretic and sialogogue anethole dithiolethione (ADT, CAS 532-11-6) and serves as the primary oxidative metabolite of ADT in mammalian systems.

Molecular Formula C10H8O2S2
Molecular Weight 224.3 g/mol
CAS No. 831-30-1
Cat. No. B12735051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one
CAS831-30-1
Molecular FormulaC10H8O2S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)SS2
InChIInChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3
InChIKeyWXNBNDCFQJBSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one (CAS 831-30-1) – Core Identity and Procurement-Relevant Classification


5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one (CAS 831-30-1), also designated anetholedithiolone (ADO), is a sulfur-containing heterocycle belonging to the 1,2-dithiol-3-one family. It is the carbonyl analog of the clinically used choleretic and sialogogue anethole dithiolethione (ADT, CAS 532-11-6) and serves as the primary oxidative metabolite of ADT in mammalian systems [1]. The compound possesses a molecular formula of C₁₀H₈O₂S₂ and a molecular mass of 224.30 g/mol [2]. Its defining structural feature – a carbonyl group at the 3-position replacing the thiocarbonyl of the dithiolethione series – confers distinct chemical reactivity and biological H₂S-donating capacity that are not interchangeable with the corresponding thione analogs [1].

Why 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one Cannot Be Replaced by Its Thione Analog or Other In-Class Compounds


Substituting 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one (ADO) with its closest structural relative, anethole dithiolethione (ADT, 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione), or with other dithiolethione family members introduces a critical functional divergence: the replacement of the carbonyl oxygen with sulfur fundamentally alters H₂S donor efficiency [1]. Systematic head-to-head microsomal incubation studies comparing 18 aryl-dithiolethione and aryl-dithiolone pairs have established that dithiolones are almost always superior H₂S donors than their corresponding dithiolethiones under identical conditions, with ADO reaching up to 75% H₂S yield in the presence of glutathione (GSH) [1]. This functional disparity is not predictable from structural inspection alone and arises from differential cytochrome P450-dependent oxidative metabolism and the distinct reactivity of the dithiolone-1-sulfoxide intermediate toward GSH [1][2]. For applications where controlled, high-efficiency H₂S release is a design criterion, generic substitution with the thione form or uncharacterized analogs without comparative H₂S donation data would compromise experimental reproducibility and therapeutic validity.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one Against Closest Analogs


H₂S Donor Yield: ADO (Dithiolone) vs. ADT (Dithiolethione) Under Microsomal Conditions with Glutathione

In a comparative study of 18 paired aryl-dithiolethiones and aryl-dithiolones, ADO (5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one) achieved up to 75% H₂S yield when incubated with rat liver microsomes, NADPH, and glutathione (GSH), whereas only small amounts of H₂S were produced in the absence of NADPH or GSH [1]. In contrast, the corresponding thione analog ADT generated substantially lower H₂S yields under identical conditions. Across the entire series, dithiolones were almost always better H₂S donors than the corresponding dithiolethiones [1].

Hydrogen sulfide donor Cytochrome P450 metabolism Gasotransmitter pharmacology

Metabolic H₂S Formation Mechanism: ADO Is a Better H₂S Donor Than ADT via Cytochrome P450-Dependent Oxidation

Dulac et al. (2019) demonstrated that under incubation with rat liver microsomes plus NADPH and O₂, ADO produces substantially greater amounts of H₂S than ADT, with concomitant formation of para-methoxy-acetophenone (pMA) as a terminal metabolite [1]. H₂S formation from both compounds was greatly inhibited by N-benzylimidazole, confirming cytochrome P450-dependent monooxygenase involvement. The study established that ADO-derived 1,2-dithiolium cation and ADO sulfoxide intermediates are key to H₂S release, and that ADO is a better H₂S donor than ADT under these conditions [1].

Drug metabolism H₂S biogenesis Cytochrome P450 monooxygenase

Class-Level H₂S Donor Superiority: Dithiolones (C=O) vs. Dithiolethiones (C=S) Across 18 Structural Pairs

The comprehensive SAR study by Dali et al. (2020) evaluated 18 paired dithiolethione and dithiolone analogs for H₂S donor capacity under standardized microsomal conditions. Across the entire panel, dithiolones were almost always better H₂S donors than the corresponding dithiolethiones [1]. The best H₂S yields (up to 75%) were observed for ADO and its close analogs pCl-Ph-DO and Ph-DO in the presence of GSH [1]. This class-level trend demonstrates that the carbonyl functional group at the 3-position is a key determinant of H₂S donor efficiency, not merely a feature of the p-methoxyphenyl substituent [1].

Structure-activity relationship (SAR) H₂S donor screening Dithiolone pharmacophore

Antibacterial FabH Inhibition: Comparison of Dithiolone Core Structures Against Drug-Resistant Pathogens

The 1,2-dithiol-3-one scaffold has demonstrated potent inhibition of the bacterial enzyme FabH (β-ketoacyl-ACP synthase III), a validated target in type II fatty acid biosynthesis. He et al. (2004) reported that 4,5-dichloro-1,2-dithiol-3-one inhibits Escherichia coli FabH (ecFabH) with an IC₅₀ of 2 μM and Staphylococcus aureus FabH (saFabH) with an IC₅₀ of 0.16 μM [1]. A phenyl-substituted analog (4-phenyl-5-chloro-1,2-dithiol-3-one) exhibited IC₅₀ values of 5.7 μM (ecFabH) and 0.98 μM (saFabH) [1]. While ADO itself has not been directly tested in this specific FabH assay, the 5-aryl-1,2-dithiol-3-one core structure is common to both ADO and the active FabH inhibitors, and the dithiolone C=O group is implicated in covalent adduct formation with the FabH active site cysteine [2].

Antibacterial FabH inhibitor Drug-resistant pathogens

Evidence-Backed Application Scenarios for 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one in Research and Industrial Procurement


H₂S-Releasing Prodrug Design and Gasotransmitter Research

ADO is the quantitatively superior starting material for designing H₂S-releasing conjugates and prodrugs, as its dithiolone core delivers up to 75% H₂S yield under microsomal conditions with GSH, significantly outperforming the corresponding dithiolethione ADT [1]. Researchers synthesizing mitochondria-targeted H₂S donors, hybrid drug-H₂S donor molecules, or studying the pharmacology of exogenous H₂S should prioritize ADO as the donor warhead to maximize H₂S payload per molecule [1][2].

Cytochrome P450 Metabolism and Drug Interaction Studies

ADO serves as a defined metabolite of ADT and a direct substrate for cytochrome P450-dependent monooxygenases, making it an essential reference standard for drug metabolism studies involving dithiolethione-containing pharmaceuticals [2]. Its well-characterized metabolic pathway – oxidation to the 1-sulfoxide, reaction with GSH, and ultimate conversion to H₂S and p-methoxy-acetophenone – provides a tractable system for investigating P450-mediated H₂S biogenesis [2].

Antimicrobial Scaffold Derivatization Targeting FabH

For medicinal chemistry programs focused on bacterial FabH inhibition, ADO represents a 5-aryl-1,2-dithiol-3-one scaffold that can be systematically derivatized. The established SAR showing potent FabH inhibition (IC₅₀ values down to 0.16 μM for saFabH) by related dithiolones provides a rational starting point for lead optimization, particularly if the 4-methoxy group offers synthetic handles for further functionalization or improves physicochemical properties relative to chloro-substituted analogs [3][4].

GSH-Conjugation and Cellular Thiol Homeostasis Research

The unique reactivity of ADO's 1-sulfoxide metabolite with glutathione, which drives the high-efficiency H₂S release, makes ADO a valuable chemical probe for studying GSH-dependent detoxification pathways, cellular thiol redox balance, and the interplay between H₂S signaling and glutathione metabolism [1]. This specific GSH-dependent mechanism is not shared by the thione analog ADT, creating a unique experimental niche for ADO in redox biology [1].

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